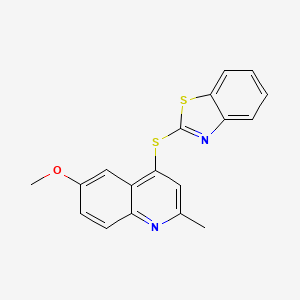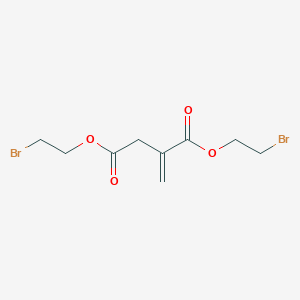
Bis(2-bromoethyl) 2-methylidenebutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-bromoethyl) 2-methylidenebutanedioate: is an organobromine compound with the molecular formula C9H12Br2O4. This compound is known for its unique chemical structure, which includes two bromoethyl groups and a methylidenebutanedioate moiety. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-bromoethyl) 2-methylidenebutanedioate typically involves the reaction of 2-bromoethanol with 2-methylidenebutanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: Bis(2-bromoethyl) 2-methylidenebutanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethyl groups can lead to the formation of ethyl groups or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted esters or ethers.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alkanes or alcohols.
科学的研究の応用
Chemistry: Bis(2-bromoethyl) 2-methylidenebutanedioate is used as a building block in organic synthesis. Its reactivity allows for the formation of complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to investigate the interactions between brominated molecules and biological targets.
Medicine: The compound’s potential for forming bioactive molecules makes it a candidate for drug development
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of Bis(2-bromoethyl) 2-methylidenebutanedioate involves its interaction with molecular targets through its reactive bromoethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
類似化合物との比較
Bis(2-chloroethyl) ether: Similar in structure but contains chlorine atoms instead of bromine.
Bis(2-iodoethyl) ether: Contains iodine atoms and exhibits different reactivity due to the larger atomic size of iodine.
Bis(2-fluoroethyl) ether: Contains fluorine atoms and has distinct chemical properties due to the high electronegativity of fluorine.
Uniqueness: Bis(2-bromoethyl) 2-methylidenebutanedioate is unique due to the presence of both bromoethyl groups and a methylidenebutanedioate moiety. This combination imparts specific reactivity and properties that are not observed in other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
10578-06-0 |
|---|---|
分子式 |
C9H12Br2O4 |
分子量 |
344.00 g/mol |
IUPAC名 |
bis(2-bromoethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H12Br2O4/c1-7(9(13)15-5-3-11)6-8(12)14-4-2-10/h1-6H2 |
InChIキー |
RCDYYVIUODNXOR-UHFFFAOYSA-N |
正規SMILES |
C=C(CC(=O)OCCBr)C(=O)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




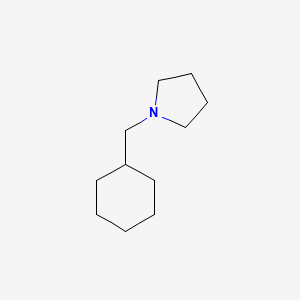
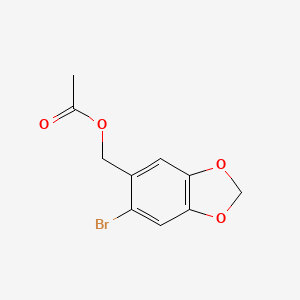
![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
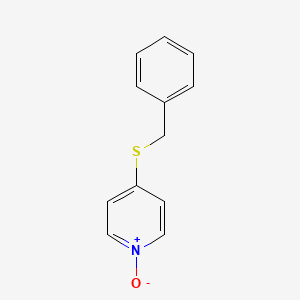
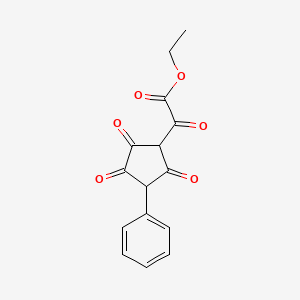
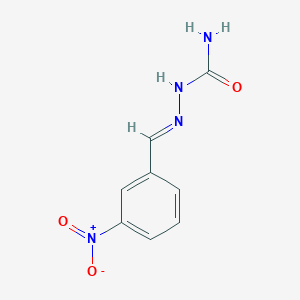
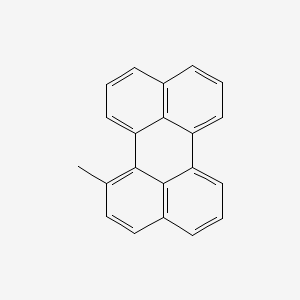
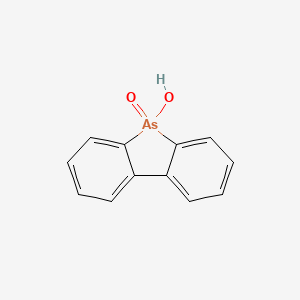
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
